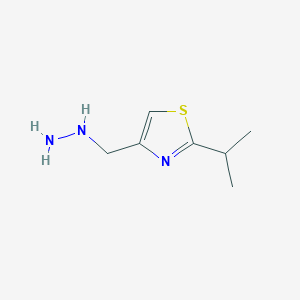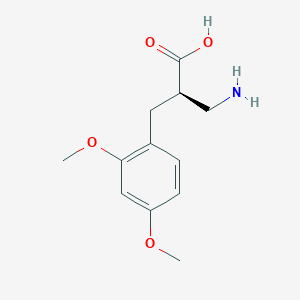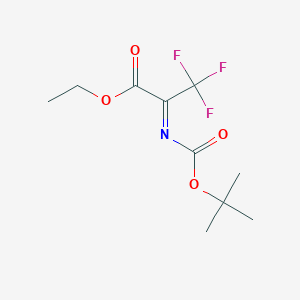
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is a chemical compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicinal chemistry. The trifluoromethyl group, on the other hand, is often used in pharmaceuticals and agrochemicals due to its ability to enhance the stability, lipophilicity, and bioavailability of molecules .
准备方法
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cost-effective reagents like CF₃SO₂Na suggests potential scalability for industrial applications .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 2-(Trifluoromethyl)-1H-indole-6-carboxylic acid.
Reduction: Formation of 2-(Trifluoromethyl)-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Biology: Studied for its potential bioactivity and interactions with biological targets.
Industry: Utilized in the development of materials with enhanced stability and performance.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde involves its interaction with molecular targets through its indole and trifluoromethyl groups. The indole ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact molecular pathways and targets are still under investigation.
相似化合物的比较
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)isonicotinic acid
- α-(Trifluoromethyl)styrene derivatives
Comparison: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is unique due to the combination of the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other trifluoromethylated compounds, it offers a unique scaffold for drug development and material science applications .
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-5,14H |
InChI 键 |
NZWGYTAJXPIZLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=O)NC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)
![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)


![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)

![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)



![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)
